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Compound of Interest

Compound Name: 1-Benzyl-5-nitro-1H-indazole

Cat. No.: B1321935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics

of 1-Benzyl-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry

and drug discovery. This document compiles available data on its properties, detailed

experimental protocols for its synthesis and characterization, and a logical workflow for its

preparation.

Core Physicochemical Data
1-Benzyl-5-nitro-1H-indazole is a derivative of 5-nitroindazole, a scaffold known to be present

in compounds with a range of biological activities, including antiprotozoal and antimicrobial

effects.[1][2] The addition of a benzyl group at the N-1 position can significantly influence its

physicochemical properties and biological interactions.

Table 1: General and Physicochemical Properties of 1-Benzyl-5-nitro-1H-indazole
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Property Value Source

Molecular Formula C₁₄H₁₁N₃O₂ [3]

Molecular Weight 253.26 g/mol [3]

CAS Number 23856-20-4 [3][4]

Appearance Predicted: Yellowish solid General knowledge

Melting Point

Data not available. For the

related isomer, 1-benzyl-6-

nitro-1H-indazole, the melting

point is 118 °C (391 K).[5]

[5]

Boiling Point Data not available

Solubility

Data not available. Expected

to be soluble in common

organic solvents like DMSO,

DMF, and chlorinated solvents.

General knowledge

pKa Data not available

Spectroscopic and Analytical Data
Detailed spectroscopic data for 1-Benzyl-5-nitro-1H-indazole is not widely published. The

following table provides predicted and comparative data based on the analysis of the parent

compound, 5-nitroindazole, and the closely related isomer, 1-benzyl-6-nitro-1H-indazole.

Table 2: Spectroscopic Data for 1-Benzyl-5-nitro-1H-indazole and Related Compounds
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Technique
Data for 1-Benzyl-5-nitro-1H-indazole
(Predicted/Comparative)

¹H NMR (CDCl₃, 300 MHz)

Predicted shifts (δ, ppm): ~8.8 (d, H-4), ~8.3

(dd, H-6), ~7.6 (d, H-7), ~7.3-7.4 (m, 5H,

benzyl), ~5.6 (s, 2H, CH₂). This is based on the

known deshielding effect of the nitro group and

the typical shifts for the benzyl group protons.

For comparison, 1-benzyl-6-nitro-1H-indazole

shows: 8.8 (d, H-7), 8.35 (d, H-3), 8.01 (dd, H-

4), 7.9 (dd, H-5), 7.22-7.29 (m, 5H, benzyl), 5.83

(s, 2H, CH₂).[5]

¹³C NMR (CDCl₃, 75 MHz)

Predicted shifts (δ, ppm): ~140-145 (C-5), ~135

(C-benzyl ipso), ~129, ~128, ~127 (C-benzyl),

~120-130 (C-indazole), ~53 (CH₂). For

comparison, 1-benzyl-6-nitro-1H-indazole

shows: 146.5, 138.5, 134.5, 129.9, 128.0, 127.9,

127.2, 122.8, 115.5, 107.3 (aromatic carbons),

52.5 (CH₂).[5]

Mass Spectrometry (MS)
Expected [M+H]⁺ = 254.0924. The molecular ion

peak (M⁺) would be observed at m/z 253.

Infrared (IR) Spectroscopy

Expected characteristic peaks (cm⁻¹): ~1520

and ~1340 for the asymmetric and symmetric

stretching of the nitro group (NO₂), ~3100-3000

for aromatic C-H stretching, and ~1600 for C=C

stretching.

Experimental Protocols
The synthesis of 1-Benzyl-5-nitro-1H-indazole can be achieved in a two-step process: the

synthesis of the 5-nitroindazole precursor followed by N-benzylation.

Synthesis of 5-nitro-1H-indazole
This protocol is adapted from a known procedure for the synthesis of 5-nitroindazole.[6]
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Materials:

2-Amino-5-nitrotoluene

Glacial acetic acid

Sodium nitrite

Deionized water

Methanol

Decolorizing charcoal

Procedure:

In a suitable round-bottom flask equipped with a mechanical stirrer, dissolve 2-amino-5-

nitrotoluene (0.36 mol) in glacial acetic acid (2.5 L).

Prepare a solution of sodium nitrite (0.36 mol) in deionized water (60 mL).

Cool the solution of 2-amino-5-nitrotoluene to 15-20 °C in an ice bath.

Add the sodium nitrite solution all at once to the cooled, stirring solution. Ensure the

temperature does not exceed 25 °C.

Continue stirring for 15 minutes to complete the diazotization.

Allow the solution to stand at room temperature for 3 days.

Concentrate the reaction mixture under reduced pressure on a steam bath.

Add 200 mL of water to the residue and transfer to a beaker, stirring to form a slurry.

Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90 °C.

For purification, recrystallize the crude material from boiling methanol with the addition of

decolorizing charcoal.
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Filter the hot solution and allow it to cool to obtain pale yellow needles of 5-nitroindazole. Dry

the crystals.

N-Benzylation of 5-nitro-1H-indazole
This is a general procedure for the N-alkylation of indazoles.[7]

Materials:

5-nitro-1H-indazole

Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Benzyl bromide

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate (EtOAc)

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or

nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

Cool the suspension to 0 °C in an ice bath.

Add a solution of 5-nitro-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise to the

stirred suspension.

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and

stir for an additional 30 minutes.

Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the

progress by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated

aqueous NH₄Cl.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-Benzyl-5-nitro-1H-indazole.

Characterization Protocol
Procedure:

Melting Point: Determine the melting point of the purified product using a standard melting

point apparatus.

NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

Mass Spectrometry: Obtain a mass spectrum of the product to confirm its molecular weight.

IR Spectroscopy: Acquire an infrared spectrum of the product to identify characteristic

functional groups.

Visualized Workflows
The following diagrams illustrate the logical progression of the synthesis and characterization

of 1-Benzyl-5-nitro-1H-indazole.
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Synthesis of 5-nitro-1H-indazole N-Benzylation

2-Amino-5-nitrotoluene Diazotization
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A diagram illustrating the two-stage synthesis of 1-Benzyl-5-nitro-1H-indazole.
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A workflow for the analytical characterization of 1-Benzyl-5-nitro-1H-indazole.

Biological Significance
While specific biological activities for 1-Benzyl-5-nitro-1H-indazole are not extensively

documented, the 5-nitroindazole scaffold is a key feature in various compounds with

demonstrated pharmacological effects. Derivatives of 5-nitroindazole have shown promise as

antiprotozoal agents, exhibiting activity against parasites such as Trypanosoma cruzi and

Leishmania species.[1][8] The introduction of different substituents on the indazole ring, such

as the benzyl group, is a common strategy in medicinal chemistry to modulate activity,

selectivity, and pharmacokinetic properties.[1] Further research is warranted to explore the full

biological potential of 1-Benzyl-5-nitro-1H-indazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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